2-(4-methylphenyl)-1H-indole

Catalog No.
S665476
CAS No.
55577-25-8
M.F
C15H13N
M. Wt
207.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-methylphenyl)-1H-indole

CAS Number

55577-25-8

Product Name

2-(4-methylphenyl)-1H-indole

IUPAC Name

2-(4-methylphenyl)-1H-indole

Molecular Formula

C15H13N

Molecular Weight

207.27 g/mol

InChI

InChI=1S/C15H13N/c1-11-6-8-12(9-7-11)15-10-13-4-2-3-5-14(13)16-15/h2-10,16H,1H3

InChI Key

VPXGIHGJJJBJFP-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

Canonical SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2

2-(4-Methylphenyl)-1H-indole, also known as 4-methyl-2-(phenyl)indole, is a compound that belongs to the indole family, which is characterized by a fused benzene and pyrrole ring structure. This compound features a methyl group attached to the para position of the phenyl ring. Indoles are known for their diverse biological activities and are integral components in many natural products and pharmaceuticals. The molecular formula for 2-(4-methylphenyl)-1H-indole is C15H13N, with a molecular weight of approximately 207.27 g/mol.

  • Anticancer properties: Certain indole derivatives have been shown to possess antitumor activity.
  • Antibacterial activity: Some indole derivatives exhibit activity against various bacterial strains.

The chemistry of 2-(4-methylphenyl)-1H-indole is rich and varied, primarily involving electrophilic substitution reactions due to the electron-rich nature of the indole structure. Key reactions include:

  • Electrophilic Substitution: The indole nitrogen can participate in electrophilic aromatic substitution, often leading to products where substitutions occur at the C-3 position, which is more stable than C-2 due to resonance stabilization.
  • Fischer Indole Synthesis: This method can be employed to synthesize various indole derivatives from phenylhydrazine and ketones or aldehydes, facilitating the introduction of different substituents at various positions on the indole ring .
  • Vilsmeier-Haack Reaction: This reaction allows for the formylation of the indole ring, introducing aldehyde functionalities at specific positions .

2-(4-Methylphenyl)-1H-indole exhibits notable biological activities, including:

  • Antimicrobial Properties: Several studies have highlighted its potential as an antimicrobial agent against various pathogens .
  • Anticancer Activity: Compounds in the indole family often demonstrate cytotoxic effects against cancer cell lines, making them candidates for further pharmacological development.
  • Neuroprotective Effects: Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis .

The synthesis of 2-(4-methylphenyl)-1H-indole can be accomplished through several methods:

  • Fischer Indole Synthesis:
    • Involves heating phenylhydrazine with a suitable ketone or aldehyde.
    • Example: Refluxing para-methylacetophenone with phenylhydrazine yields 2-(4-methylphenyl)-1H-indole .
  • Bischler-Napieralski Reaction:
    • This method involves treating an aryl ketone with a primary amine under acidic conditions to form indoles.
  • Vilsmeier-Haack Formylation:
    • A mixture of phosphorus oxychloride and dimethylformamide can be used to introduce formyl groups into the indole structure .

The applications of 2-(4-methylphenyl)-1H-indole span various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential in drug development due to their biological activities.
  • Dyes and Pigments: The compound can serve as a precursor in synthesizing azo dyes through coupling reactions with diazonium salts .
  • Material Science: Indoles are studied for their properties in organic electronics and photonic devices.

Interaction studies involving 2-(4-methylphenyl)-1H-indole focus on its binding affinities and mechanisms of action within biological systems:

  • Receptor Binding Studies: Investigations into how this compound interacts with various receptors have been conducted, revealing potential pathways for therapeutic applications.
  • Molecular Docking Studies: Computational studies have been performed to predict its interactions with biological targets, aiding in drug design efforts.

Several compounds share structural similarities with 2-(4-methylphenyl)-1H-indole. Here’s a comparison highlighting its uniqueness:

Compound NameStructure DescriptionUnique Features
2-(4-Chlorophenyl)-1H-indoleChlorine substituent at para positionExhibits different biological activity profiles
3-Methyl-1H-indoleMethyl group at C-3 positionLess steric hindrance compared to para-substituted variants
5-Methoxy-1H-indoleMethoxy group at C-5 positionOften shows enhanced solubility in organic solvents
2-(4-Methoxyphenyl)-1H-indoleMethoxy substituent at para positionPotentially different electronic properties

Each compound exhibits distinct reactivity and biological profiles due to variations in substituents, which influence their chemical behavior and interactions within biological systems.

XLogP3

4.2

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Other CAS

55577-25-8

Wikipedia

2-(4-methylphenyl)-1H-indole

Dates

Last modified: 08-15-2023

Explore Compound Types